

Application Notes and Protocols: Conjugation of BAY 1135626 to an Antibody

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B8359893

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These application notes provide a comprehensive overview and detailed protocols for the conjugation of **BAY 1135626**, a precursor for an auristatin-based antibody-drug conjugate (ADC), to a monoclonal antibody. The described methodology is intended for researchers, scientists, and drug development professionals working on the creation of targeted cancer therapeutics.

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a promising class of biopharmaceutical drugs designed as a targeted therapy for cancer. ADCs consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent cytotoxic agent (payload) via a chemical linker. This tripartite structure allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic index.

BAY 1135626 is utilized in the synthesis of BAY 1129980, an auristatin-based anti-C4.4A (LYPD3) ADC for non-small cell lung cancer research[1][2]. Auristatins, such as monomethyl auristatin E (MMAE), are highly potent microtubule-inhibiting agents that are too toxic to be administered as standalone drugs[3]. By conjugating them to a tumor-specific antibody, their powerful cell-killing activity can be harnessed and directed specifically to cancer cells.

Principle of Cysteine-Based Conjugation

The protocol outlined below is based on a common and well-established method for ADC production: the conjugation of a maleimide-activated drug-linker to free thiol (sulfhydryl) groups

on the antibody. Native IgG antibodies have interchain disulfide bonds that can be partially reduced to generate reactive thiol groups. These thiols then react with the maleimide group of the drug-linker payload to form a stable thioether bond. This method allows for control over the number of conjugated drug molecules, resulting in a more homogeneous ADC product[4][5].

The overall workflow involves three main steps:

- Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
- Conjugation: Reaction of the reduced antibody with the maleimide-activated **BAY 1135626**.
- Purification: Removal of unconjugated drug-linker and purification of the resulting ADC.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier	Purpose
Monoclonal Antibody (IgG)	User-defined	Targeting moiety
BAY 1135626 (Maleimide-activated)	Sourced as needed	Drug-linker payload
Tris(2-carboxyethyl)phosphine (TCEP)	e.g., Thermo Fisher Scientific	Reducing agent
Phosphate Buffered Saline (PBS), pH 7.4	e.g., Gibco	Buffer for antibody
Propylene Glycol	e.g., Sigma-Aldrich	Co-solvent for drug-linker
Dimethyl Sulfoxide (DMSO)	e.g., Sigma-Aldrich	Solvent for drug-linker
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)	Thermo Fisher Scientific	Buffer exchange and purification
Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO)	MilliporeSigma	Concentration and purification
Hydrophobic Interaction Chromatography (HIC) Column	e.g., Tosoh Bioscience	ADC characterization (DAR)

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation and Reduction

- Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
- To generate reactive thiol groups, add a freshly prepared solution of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per mole of antibody.
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
- Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation of **BAY 1135626** to the Antibody

- Immediately after antibody reduction and TCEP removal, prepare the **BAY 1135626** solution. Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO and then dilute with propylene glycol or another suitable co-solvent.
- Add the dissolved **BAY 1135626** to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups (assuming approximately 8 thiol groups per antibody after reduction).
- Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.
- Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.

Step 3: Purification of the Antibody-Drug Conjugate

- The resulting ADC solution can be purified using a desalting column to remove unconjugated drug-linker and other small molecules.
- For further purification and concentration, centrifugal filter units (e.g., 50 kDa MWCO) can be used. Wash the ADC with PBS several times according to the manufacturer's protocol.
- The final purified ADC should be stored at 2-8°C or at -80°C for long-term storage, potentially with the addition of a stabilizing buffer.

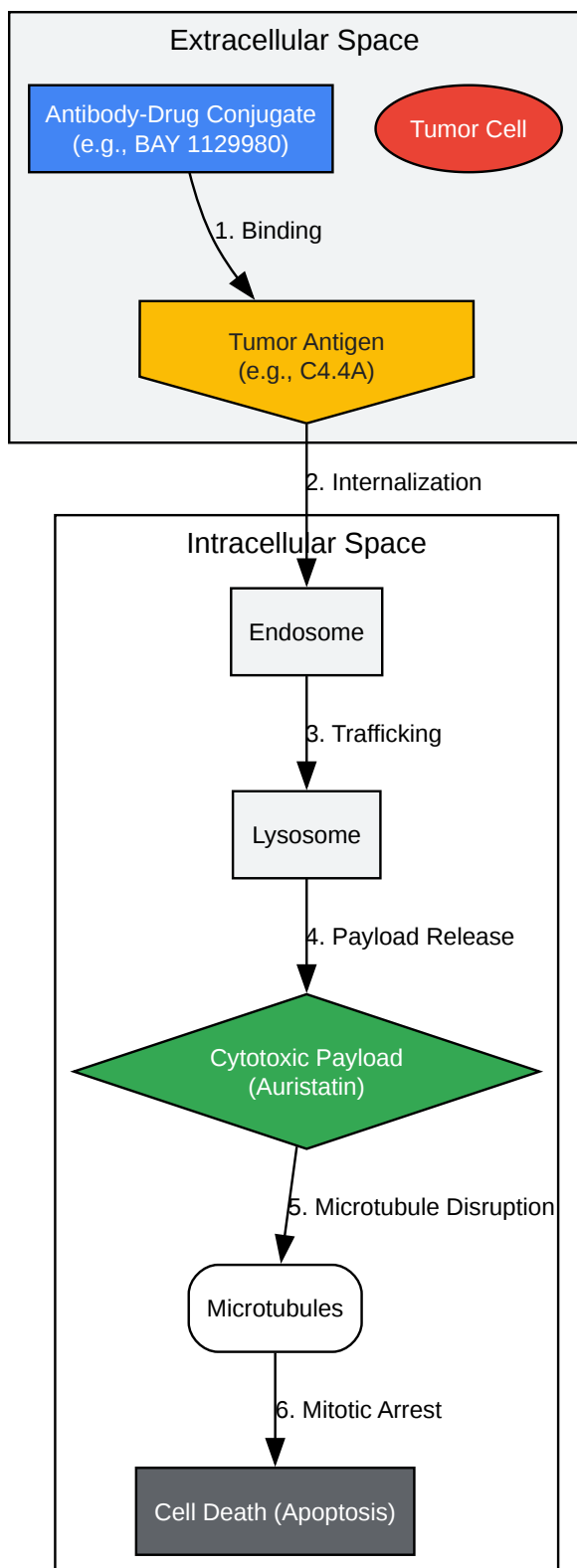
Characterization of the ADC

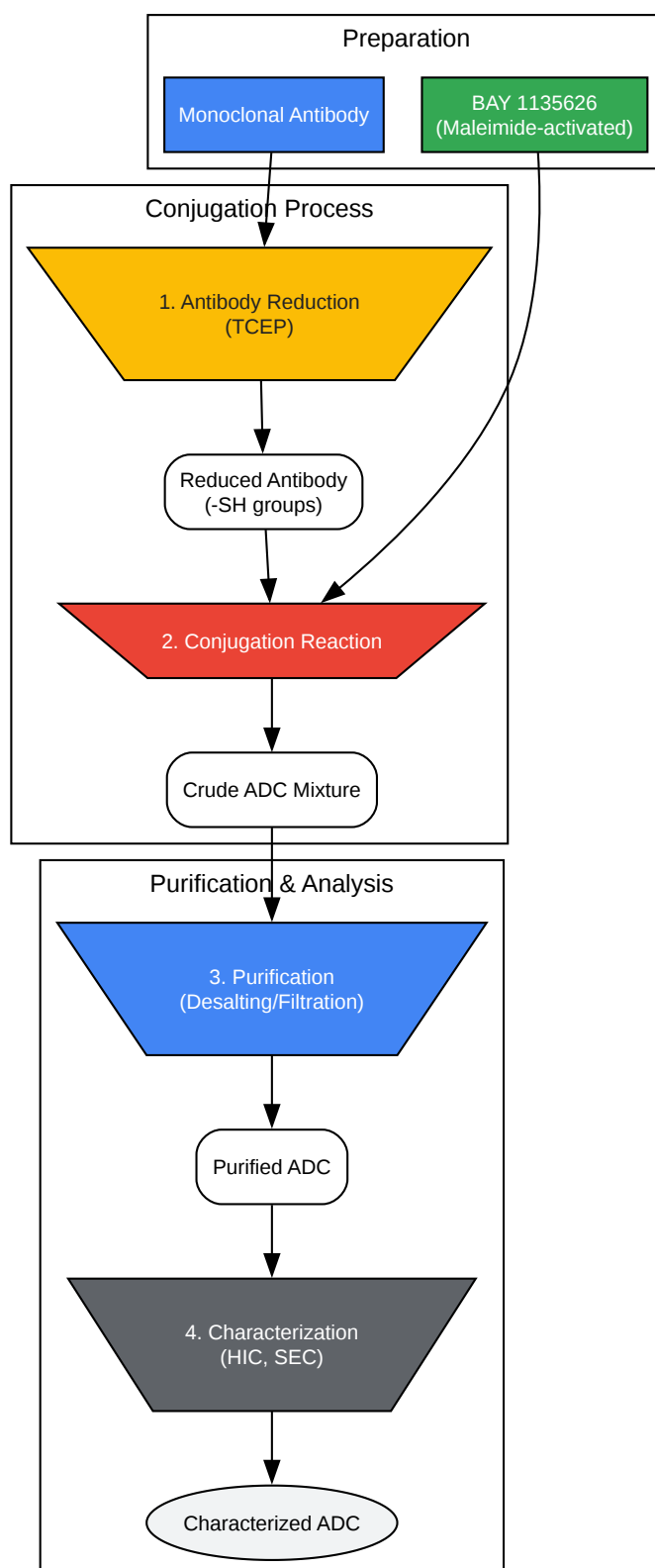
After purification, it is crucial to characterize the ADC to determine its concentration, drug-to-antibody ratio (DAR), and purity.

Parameter	Method	Description
ADC Concentration	UV-Vis Spectroscopy (A280)	Measure the absorbance at 280 nm to determine the protein concentration. Correction for the drug's absorbance at this wavelength may be necessary.
Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC-HPLC)	HIC separates ADC species based on the number of conjugated drug molecules. The weighted average of the different species provides the average DAR.
Purity and Aggregation	Size Exclusion Chromatography (SEC-HPLC)	SEC separates molecules based on size and can be used to determine the percentage of monomeric ADC and detect any aggregation.

Visual Representations

Signaling Pathway





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